![molecular formula C15H11BrClFO B1327787 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone CAS No. 898750-46-4](/img/structure/B1327787.png)
3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone
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Overview
Description
3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H11BrClFO and a molecular weight of 341.61 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated derivative of propiophenone. It is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that the compound has a certain nucleophilic reactivity and a high chemical stability . This suggests that it might interact with its targets through nucleophilic substitution reactions, leading to changes in the targets’ function.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s gibbs free energy is -234696121 kcal/mol, the relative Gibbs free energy is 00314 kcal/mol, and the Boltzmann weighting factor is 1972% . These properties might influence the compound’s bioavailability.
Result of Action
It’s known that the compound has a certain nucleophilic reactivity and a high chemical stability . This suggests that it might cause changes in the function of its targets, leading to various cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone. For instance, the compound should be stored in an inert atmosphere at room temperature for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone typically involves the halogenation of propiophenone derivatives. One common method is the bromination of 3-(3-chloro-5-fluorophenyl)propiophenone using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is essential to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a polar solvent (e.g., ethanol).
Oxidation: Oxidizing agents like potassium permanganate in an acidic medium.
Reduction: Reducing agents like sodium borohydride in an alcoholic solvent.
Major Products Formed
Substitution: Formation of substituted derivatives with nucleophiles.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Scientific Research Applications
3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluorophenol: A halogenated phenol with similar structural features but different functional groups.
2-Bromo-3’-chloropropiophenone: Another halogenated propiophenone with a different substitution pattern.
4-Bromo-3-(5’-Carboxy-4’-Chloro-2’-Fluorophenyl)-1-Methyl-5: A compound with a similar halogenated phenyl ring but additional functional groups
Uniqueness
3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is unique due to its specific combination of bromine, chlorine, and fluorine atoms on the phenyl ring, which imparts distinct chemical and physical properties. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO/c16-12-3-1-2-11(8-12)15(19)5-4-10-6-13(17)9-14(18)7-10/h1-3,6-9H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFGTRVYLHFDBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644948 |
Source
|
Record name | 1-(3-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-46-4 |
Source
|
Record name | 1-(3-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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